4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde
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Overview
Description
- This compound is a derivative of pyrimidine, containing chlorine atoms and a dimethylamino group. It plays a significant role in various applications due to its unique structure .
Chemical Formula: C5H4Cl2N2O
Molecular Weight: 195.07 g/mol
IUPAC Name: 4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with formaldehyde (HCHO) under appropriate conditions.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents: Reagents like amines, aldehydes, and halogens are often used.
Major Products: The products formed depend on the specific reaction conditions, but they generally involve substitution at the 5-position of the pyrimidine ring .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have applications in drug discovery or development.
Industry: Employed in the preparation of specialty chemicals .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It could interact with biological targets, modulate pathways, or participate in chemical reactions.
- Further research is needed to elucidate its precise mechanisms .
Comparison with Similar Compounds
Properties
CAS No. |
15138-41-7 |
---|---|
Molecular Formula |
C7H7Cl2N3O |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
4,6-dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(2)7-10-5(8)4(3-13)6(9)11-7/h3H,1-2H3 |
InChI Key |
MIRDWVRBZCCJJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C=O)Cl |
Origin of Product |
United States |
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